

# An In-depth Technical Guide to 2-Methyl-4-octanone

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## Compound of Interest

Compound Name: 2-Methyl-4-octanone

Cat. No.: B1585218

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For: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of **2-Methyl-4-octanone**, a ketone with significant applications in proteomics research and as an intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, outlines synthetic methodologies, and discusses its primary applications. Spectroscopic data for characterization are also presented. This guide is intended to be a valuable resource for professionals in the fields of chemistry and drug development.

## Chemical and Physical Properties

**2-Methyl-4-octanone**, with the IUPAC name 2-methyloctan-4-one, is an organic compound classified as a ketone.<sup>[1][2][3][4]</sup> Its chemical structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl group at the second position. It is a colorless, clear liquid under standard conditions.<sup>[5][6]</sup>

Table 1: Physicochemical Properties of **2-Methyl-4-octanone**

Property	Value	Reference
IUPAC Name	2-methyloctan-4-one	[1][2][3]
Synonyms	2-Methyl-4-octanone, 4-Octanone, 2-methyl-, n-Butyl isobutyl ketone	[1][2][4][6][7]
CAS Number	7492-38-8	[1][2][3][4][6][7]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O	[1][2][3][4][7][8]
Molecular Weight	142.24 g/mol	[1][2][7][8]
Appearance	Colorless clear liquid	[5][6]
Boiling Point	180°C	[8]
Refractive Index	1.415	[8]
SMILES	<chem>CCCCC(=O)CC(C)C</chem>	[2][3][6]
InChI Key	ICSKJDZASFIJQK-UHFFFAOYSA-N	[2][3][4]

## Synthesis and Reactions

The synthesis of **2-Methyl-4-octanone** can be achieved through various organic reactions. Common methods include the Grignard reaction, alkylation, and condensation reactions.[8] A prevalent synthetic route involves the oxidation of the corresponding secondary alcohol, 2-methyl-4-octanol, which can be prepared via a Grignard reaction.

## Experimental Protocol: Synthesis via Grignard Reaction and Oxidation

This protocol describes a two-step synthesis of **2-Methyl-4-octanone**. The first step is the Grignard reaction between an appropriate Grignard reagent and an aldehyde to form the secondary alcohol, 2-methyl-4-octanol. The second step is the oxidation of this alcohol to the target ketone.

### Step 1: Synthesis of 2-Methyl-4-octanol via Grignard Reaction

#### Materials:

- Magnesium turnings
- Dry diethyl ether
- 1-bromobutane
- Isovaleraldehyde (3-methylbutanal)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings.
- Add a solution of 1-bromobutane in dry diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (butylmagnesium bromide).
- Once the Grignard reagent is formed, cool the flask in an ice bath.
- Add a solution of isovaleraldehyde in dry diethyl ether dropwise to the Grignard reagent with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude 2-methyl-4-octanol.

#### Step 2: Oxidation of 2-Methyl-4-octanol to **2-Methyl-4-octanone**

#### Materials:

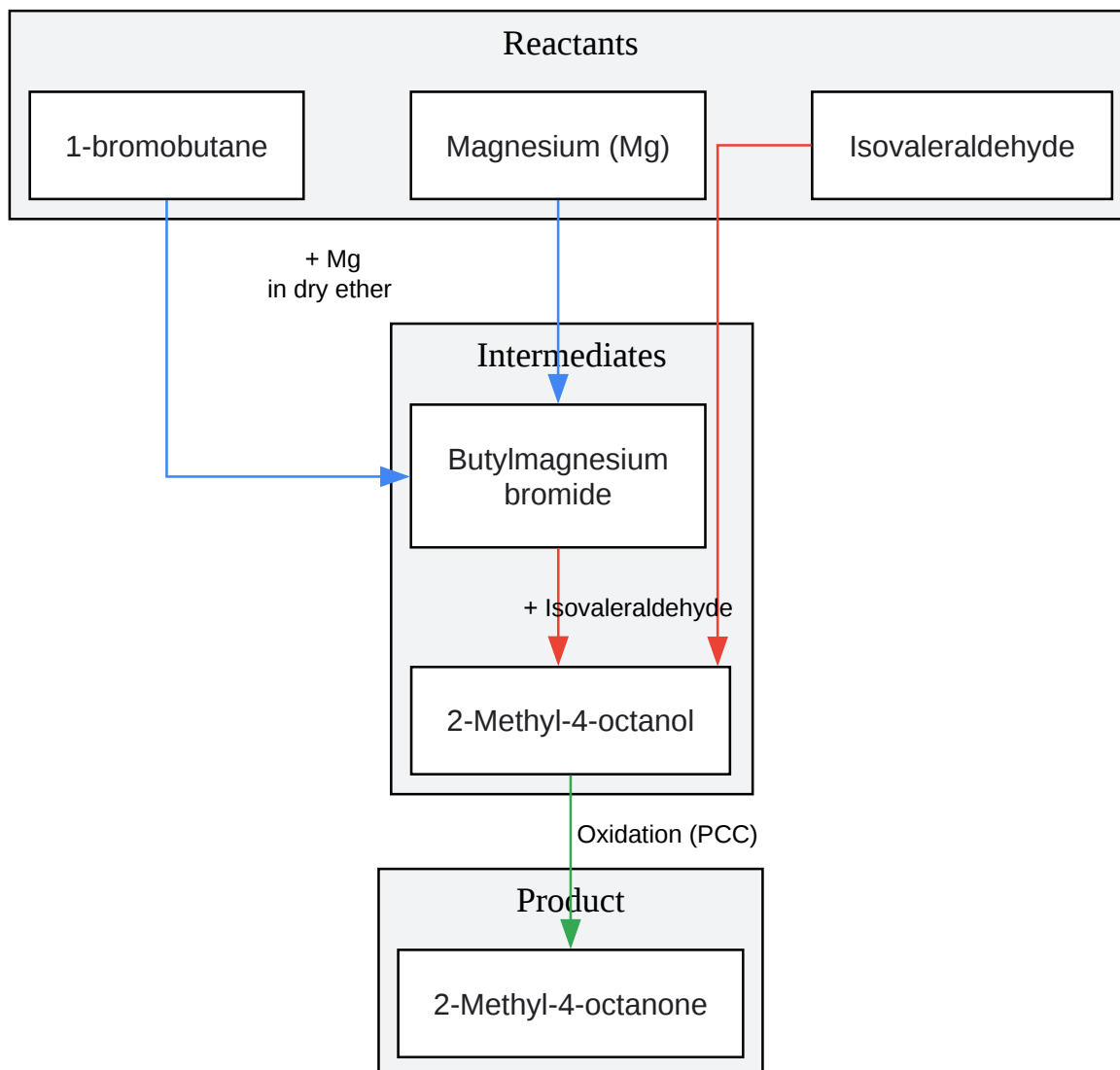
- 2-methyl-4-octanol (from Step 1)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Pyridinium chlorochromate (PCC) or a milder oxidizing agent like Dess-Martin periodinane.

#### Procedure:

- Dissolve the crude 2-methyl-4-octanol in dichloromethane in a round-bottom flask.
- Add pyridinium chlorochromate (PCC) to the solution in one portion with stirring.
- Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the filtrates and remove the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography or distillation to obtain pure **2-Methyl-4-octanone**.

## Typical Reactions

As a ketone, **2-Methyl-4-octanone** undergoes typical nucleophilic addition reactions at the carbonyl group.[8] It is generally resistant to oxidation under mild conditions.



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Caption: Synthetic pathway for **2-Methyl-4-octanone** via Grignard reaction and subsequent oxidation.

## Applications

**2-Methyl-4-octanone** serves as a versatile building block and intermediate in several scientific and industrial domains.

- **Proteomics Research:** It is utilized as a building block ketone in the synthesis of specialized peptides.[2][5][6][7][8] These modified peptides can be employed to investigate protein functions and interactions. For instance, it can be used to create photocleavable linkers within peptides, allowing for controlled release of molecules upon light exposure.[8]
- **Pharmaceutical Intermediates:** This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, contributing to drug development processes.[2][5][6][8]
- **Flavor and Fragrance Industry:** Due to its characteristic sweet or fruity odor, **2-Methyl-4-octanone** has potential applications as a flavoring agent and in fragrance formulations.[6][8]

## Spectroscopic Data

The structural elucidation and characterization of **2-Methyl-4-octanone** are supported by various spectroscopic techniques.

### Mass Spectrometry (MS)

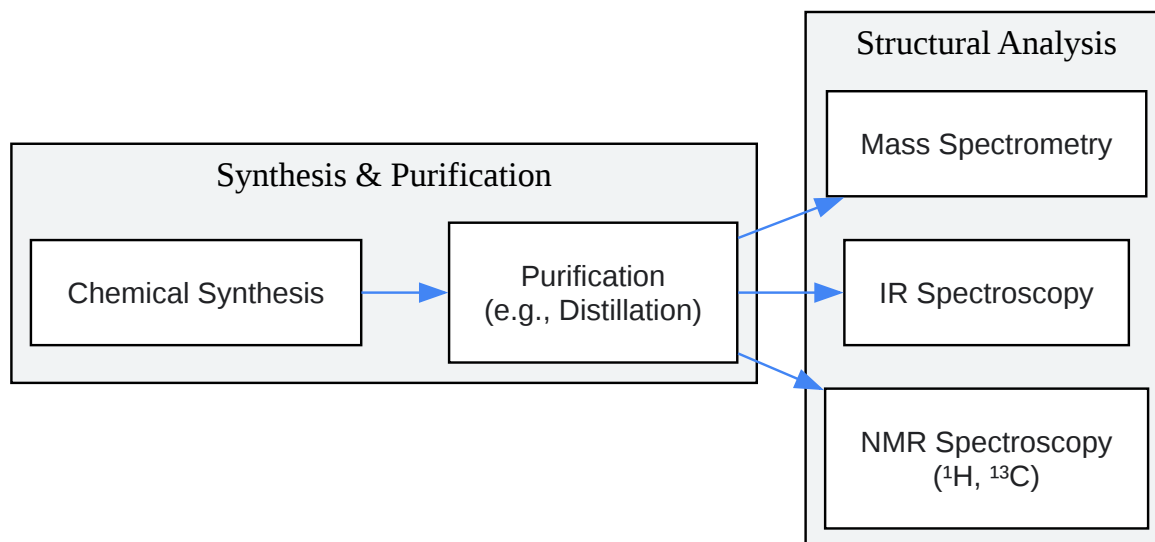
The mass spectrum of **2-Methyl-4-octanone** shows a molecular ion peak corresponding to its molecular weight.[8] The electron ionization (EI) mass spectrum exhibits characteristic fragmentation patterns typical for branched ketones, which are useful for its identification.[8]

### Infrared (IR) Spectroscopy

The IR spectrum of **2-Methyl-4-octanone** displays a strong absorption band characteristic of the carbonyl (C=O) stretch of a saturated ketone, typically around  $1715\text{ cm}^{-1}$ . [8] Other significant absorptions include C-H stretching vibrations in the  $2800\text{--}3000\text{ cm}^{-1}$  range.[8] Gas-phase IR spectra are available in public databases such as the NIST WebBook.[9]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra of **2-Methyl-4-octanone** provide detailed information about its molecular structure. The proton NMR spectrum shows distinct chemical shifts and splitting patterns that correspond to the different types of protons in the molecule.[8]



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Caption: General experimental workflow for the synthesis and characterization of **2-Methyl-4-octanone**.

## Safety and Handling

**2-Methyl-4-octanone** should be handled with appropriate safety precautions in a well-ventilated area. It should be stored in a cool, dry place away from oxidizing agents to maintain its stability.[2][8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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